molecular formula C14H17BClNO2 B13462873 3-Chloro-4-(cyanomethyl)phenylboronic Acid Pinacol Ester

3-Chloro-4-(cyanomethyl)phenylboronic Acid Pinacol Ester

Cat. No.: B13462873
M. Wt: 277.55 g/mol
InChI Key: FZGGSFHILQIOHL-UHFFFAOYSA-N
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Description

3-Chloro-4-(cyanomethyl)phenylboronic Acid Pinacol Ester is a high-purity chemical building block designed for advanced research applications, particularly in the development of responsive drug delivery systems and organic synthesis. This compound integrates two key functional groups: a boronic acid protected as a pinacol ester and a chlorinated cyanoalkyl side chain. The pinacol ester group is a crucial precursor in Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds to create complex biaryl structures for pharmaceutical and materials science research . Furthermore, phenylboronic acid pinacol esters are recognized for their responsiveness to reactive oxygen species (ROS). In environments with high oxidative stress, such as inflammatory disease sites, the ester bond can be cleaved, making this compound a valuable component in the design of ROS-responsive nanoparticles and targeted drug delivery platforms . The unique structure, featuring both chloro and cyanomethyl substituents on the aromatic ring, may offer novel avenues for further chemical modification and tuning of electronic properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H17BClNO2

Molecular Weight

277.55 g/mol

IUPAC Name

2-[2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile

InChI

InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)11-6-5-10(7-8-17)12(16)9-11/h5-6,9H,7H2,1-4H3

InChI Key

FZGGSFHILQIOHL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC#N)Cl

Origin of Product

United States

Preparation Methods

Miyaura Borylation of Aryl Halides

Reaction Scheme:

Aryl halide (e.g., 3-chloro-4-(cyanomethyl)phenyl bromide or chloride) + bis(pinacolato)diboron (B2pin2)
$$\xrightarrow[\text{base}]{\text{Pd catalyst}}$$ 3-Chloro-4-(cyanomethyl)phenylboronic Acid Pinacol Ester

Typical Conditions:

  • Catalyst: Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) or 1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride
  • Base: Potassium carbonate or cesium carbonate
  • Solvent: Mixtures of 1,4-dioxane, toluene, water, or tetrahydrofuran (THF)
  • Temperature: Reflux conditions (approximately 80–110 °C)
  • Atmosphere: Inert (argon or nitrogen)
  • Reaction time: 12 hours or until completion

Example Experimental Procedure:

  • Dissolve 3-chloro-4-(cyanomethyl)phenyl halide (1.0 mmol) and bis(pinacolato)diboron (1.2 mmol) in a solvent mixture (e.g., toluene/dioxane/water).
  • Add base (2 equivalents) and palladium catalyst (0.03–0.10 equivalents).
  • Heat under reflux with stirring under inert atmosphere for 12 hours.
  • Upon completion, cool, extract, and purify by silica gel chromatography to isolate the pinacol boronate ester in yields typically ranging from 60% to 85%.

Grignard Reagent Route with Pinacolborane (HBpin)

An alternative preparation involves the reaction of a Grignard reagent derived from the corresponding aryl halide with pinacolborane (HBpin). This method is conducted under mild conditions and can be performed at ambient temperature in tetrahydrofuran (THF).

Key Features:

  • Formation of the arylmagnesium halide (Grignard reagent) by reaction of aryl halide with magnesium metal.
  • Reaction of the Grignard reagent with pinacolborane to form the arylboronate ester.
  • The reaction proceeds via a trialkoxy alkyl borohydride intermediate that eliminates hydridomagnesium bromide to afford the product.
  • This method avoids side reactions such as Wurtz coupling and is efficient for di- and trihaloaryl substrates.

Typical Conditions:

  • Solvent: THF
  • Temperature: Ambient (room temperature)
  • Workup: Addition of pentane to precipitate magnesium salts, filtration, and isolation of product.

Deprotection and Transesterification

In some synthetic sequences, the pinacol ester may be deprotected or transesterified to free boronic acids or other esters. This is achieved by treatment with methyl boronic acid in aqueous acidic or mildly acidic conditions.

Notes on Conditions:

  • Use of 10 equivalents of methyl boronic acid in 0.1 N hydrochloric acid with acetone/water (1:1 v/v) provides efficient transesterification without decomposition.
  • Strong acids such as trifluoroacetic acid (TFA) can cause compound degradation.
  • The volatile byproducts (methyl boronic pinacol ester) are removed by evaporation, driving the reaction to completion.

Data Tables Summarizing Preparation Conditions and Yields

Method Catalyst/Conditions Solvent(s) Temperature Yield (%) Notes
Miyaura Borylation Pd(PPh3)4 or Pd(dppf)Cl2, K2CO3 or Cs2CO3 Toluene/dioxane/water Reflux (~80 °C) 60–85 Standard method for aryl halides
Grignard + Pinacolborane (HBpin) Mg, aryl halide, HBpin, THF THF Ambient Very good Mild, avoids Wurtz coupling
Transesterification Methyl boronic acid, 0.1 N HCl, acetone/water (1:1) Acetone/water Room temperature Good For deprotection or ester exchange

Research Outcomes and Analysis

  • The Miyaura borylation method is widely regarded as the most versatile and reliable for synthesizing arylboronate esters, including 3-Chloro-4-(cyanomethyl)phenylboronic Acid Pinacol Ester, due to its broad substrate scope and good yields.

  • The Grignard reagent approach with pinacolborane offers a complementary route, especially useful for substrates sensitive to palladium catalysis or where side reactions are problematic.

  • Transesterification strategies enable modification of the boronate ester protecting groups, facilitating further synthetic transformations or purification.

  • The choice of catalyst, base, solvent, and reaction conditions critically influences the yield and purity of the product. For example, cesium carbonate tends to provide higher reactivity in some cases, while potassium carbonate is more cost-effective.

  • The stability of the pinacol ester allows for easy handling and storage, making it a preferred form for cross-coupling applications.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Boronic esters are widely used in palladium-catalyzed Suzuki-Miyaura couplings. For this compound:

  • The pinacol ester undergoes transmetallation with Pd catalysts (e.g., PdCl₂(dppf)) in the presence of bases like Et₃N or K₃PO₄ .

  • Electron-withdrawing substituents (Cl, cyanomethyl) enhance boron electrophilicity, improving coupling efficiency with aryl halides .

  • Typical reaction conditions: THF or dioxane at 80–100°C for 12–24 hours.

Example Reaction:
Reaction with 4-bromotoluene yields 3-chloro-4-(cyanomethyl)biphenyl derivatives.

Reaction ComponentCondition/Parameter
CatalystPdCl₂(dppf) (1–5 mol%)
BaseEt₃N or K₃PO₄
SolventTHF
Temperature80°C
Yield (analogous systems)65–85%

Hydrolysis to Boronic Acid

The pinacol ester hydrolyzes under acidic conditions to form the free boronic acid:

  • Conditions : 0.1 N HCl in acetone/water (1:1 v/v) at 25°C for 2–4 hours .

  • The cyanomethyl group remains stable during hydrolysis.

Product : 3-Chloro-4-(cyanomethyl)phenylboronic acid.

ParameterValue
Reaction Time3 hours
Purity>90% (via NMR)

Transesterification Reactions

The pinacol group can be replaced with other diols (e.g., neopentyl glycol) via acid-catalyzed transesterification:

  • Conditions : 10 eq. diol, catalytic TFA in DCM at 40°C .

  • The reaction proceeds through a boroxine intermediate, reversible under mild conditions .

Example :
Conversion to neopentyl glycol ester enhances solubility in nonpolar solvents.

ParameterValue
CatalystTFA (5 mol%)
SolventDCM
Yield70–80%

Nitrile Group Reactivity

The cyanomethyl group participates in distinct transformations:

  • Hydrolysis : Strong acids (H₂SO₄) or bases (NaOH) convert nitriles to carboxylic acids or amides.

  • Reduction : LiAlH₄ reduces nitriles to primary amines, though boronic esters may require protection .

Key Consideration :
Reaction conditions must avoid destabilizing the boronate ester (e.g., using mild reducing agents like NaBH₄/I₂) .

Electrophilic Aromatic Substitution

The boronic ester directs electrophiles to specific positions:

  • Chlorine (ortho/para-directing) and cyanomethyl (meta-directing) compete with the boronate (para-directing), leading to regioselectivity challenges.

  • Limited data exist for this specific system, but analogous chloroarylboronates show moderate reactivity in nitration/sulfonation .

Radical Reactions

Copper-mediated trifluoromethyltelluration has been attempted with similar pinacol esters but showed low reactivity (<25% yield) .

Scientific Research Applications

3-Chloro-4-(cyanomethyl)phenylboronic Acid Pinacol Ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of boron-containing drugs and drug delivery systems.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(cyanomethyl)phenylboronic Acid Pinacol Ester primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The stability of the pinacol ester moiety ensures efficient transmetalation and high yields of the coupling product.

Comparison with Similar Compounds

Table 1: Solubility Trends in Common Solvents

Compound Chloroform Acetone Methylcyclohexane
Phenylboronic acid pinacol ester High High Low
3-Chloro-4-(cyanomethyl) derivative* Moderate High Very Low
3-Fluoro-4-(methoxycarbonyl) analog Moderate High Low
4-Fluoro-3-(trifluoromethyl) ester High High Low

*Predicted based on substituent effects.

Hydrolysis Kinetics

Hydrolysis of phenylboronic pinacol esters to boronic acids is influenced by substituents:

  • Hydroxyl- and acetamide-substituted esters hydrolyze rapidly in water (t₁/₂ ≈ 10 min) .
  • Amine-substituted esters hydrolyze slower (t₁/₂ ≈ 3 hours) due to electronic and steric effects .

The cyanomethyl group is electron-withdrawing, which stabilizes the boronic ester and may slow hydrolysis compared to hydroxyl-substituted analogs. However, its hydrolysis rate is likely faster than amine-substituted derivatives. For comparison, 3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester (with a hydroxy group) would hydrolyze rapidly, while 3-Chloro-4-ethoxy-5-fluoro derivatives (ethoxy is electron-donating) may exhibit intermediate rates .

Reactivity in Cross-Coupling Reactions

Boronic esters are widely used in Suzuki-Miyaura couplings. Substituents affect reactivity:

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity of the boron atom, improving coupling efficiency .

Table 2: Electronic Effects on Reactivity

Compound Substituent Electronic Effect Predicted Reactivity
3-Chloro-4-(cyanomethyl) ester Strongly electron-withdrawing High
4-Fluoro-3-(trifluoromethyl) ester Strongly electron-withdrawing High
3-Chloro-4-ethoxy-5-fluoro ester Moderately electron-donating Moderate

Biological Activity

3-Chloro-4-(cyanomethyl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids and their esters are increasingly recognized for their roles in medicinal chemistry, particularly in the development of therapeutic agents. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in drug design, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Chloro-4-(cyanomethyl)phenylboronic acid pinacol ester can be represented as:

  • Molecular Formula : C12H14BClO2
  • Molecular Weight : 238.5 g/mol
  • IUPAC Name : 3-Chloro-4-(cyanomethyl)phenylboronic acid pinacol ester

This compound features a phenyl ring substituted with a chloro and a cyanomethyl group, along with a boronic acid moiety that enhances its reactivity and potential biological interactions.

Boronic acids typically function by forming reversible covalent bonds with diols, which can modulate the activity of enzymes and receptors. The specific mechanism of action for 3-Chloro-4-(cyanomethyl)phenylboronic acid pinacol ester may involve:

  • Inhibition of Enzymatic Activity : The compound can inhibit serine proteases or other enzymes by binding to their active sites.
  • Modulation of Signaling Pathways : By interacting with cellular receptors, it may influence various signaling pathways involved in cell proliferation and apoptosis.

Anticancer Potential

Research has indicated that boronic acids exhibit anticancer properties through various mechanisms, including:

  • Proteasome Inhibition : Some boronic acids inhibit the proteasome, leading to the accumulation of pro-apoptotic factors. For instance, bortezomib, a boronic acid derivative, is used in multiple myeloma treatment.
  • Targeting Cancer Cell Metabolism : Boron compounds can disrupt metabolic processes in cancer cells, potentially leading to cell death.

Case Studies

  • Study on Enzyme Inhibition : A study demonstrated that derivatives of phenylboronic acids could effectively inhibit serine proteases, suggesting similar potential for 3-Chloro-4-(cyanomethyl)phenylboronic acid pinacol ester in targeting specific enzymes involved in cancer progression .
  • Cytotoxicity Assessment : In vitro studies have shown that certain boronic esters exhibit cytotoxic effects on various cancer cell lines. The specific activity of 3-Chloro-4-(cyanomethyl)phenylboronic acid pinacol ester against these cell lines remains to be fully elucidated but is anticipated based on structural analogs .

Applications in Drug Design

The unique properties of 3-Chloro-4-(cyanomethyl)phenylboronic acid pinacol ester make it a valuable building block in medicinal chemistry:

  • Bioisosteric Replacement : It can serve as a bioisostere for other functional groups in drug design, potentially enhancing the pharmacokinetic properties of lead compounds.
  • Synthesis of Complex Molecules : The compound is utilized in synthetic pathways to create more complex molecules with potential therapeutic applications.

Data Table: Comparison with Related Compounds

Compound NameMolecular FormulaBiological Activity
3-Chloro-4-(cyanomethyl)phenylboronic acid pinacol esterC12H14BClO2Potential anticancer activity
BortezomibC19H25BN4O4Proteasome inhibitor, anticancer
Phenylboronic AcidC6H7BO2Enzyme inhibition

Q & A

Q. How does solvent selection impact the solubility of 3-chloro-4-(cyanomethyl)phenylboronic acid pinacol ester, and what solvents are optimal for its use in cross-coupling reactions?

The solubility of pinacol esters is significantly higher than their parent boronic acids due to reduced polarity from esterification. For this compound, chloroform and ketones (e.g., acetone) are optimal solvents, as they exhibit high solubility even at low temperatures. Hydrocarbons like methylcyclohexane show poor solubility, while ethers (e.g., dipropyl ether) offer moderate performance. Solvent polarity correlates positively with solubility, but exceptions exist due to steric and electronic effects of the cyanomethyl substituent. For reaction design, prioritize chloroform or acetone for homogeneous conditions, ensuring efficient mixing and reaction kinetics .

Q. What purification methods are recommended for isolating this compound after synthesis?

Column chromatography on silica gel with a dichloromethane/ethyl acetate (9:1 v/v) eluent is effective for purification. The ester’s enhanced solubility in polar solvents facilitates separation from unreacted starting materials or byproducts. For large-scale reactions, recrystallization in chloroform or acetone can yield high-purity crystals. Dynamic light scattering (DLS) or HPLC-UV analysis is advised to confirm purity, especially when residual pinacol or boronic acid precursors are suspected .

Q. How does the cyanomethyl group influence reactivity in Suzuki-Miyaura couplings?

The cyanomethyl substituent acts as an electron-withdrawing group, stabilizing the boronate intermediate and enhancing electrophilicity at the boron center. This accelerates transmetallation with palladium catalysts. However, steric hindrance from the substituent may reduce coupling efficiency with bulky aryl halides. Optimize catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄) and base (e.g., K₂CO₃) to balance reactivity and steric effects .

Advanced Research Questions

Q. How can conflicting solubility data in different solvents be resolved when designing kinetic studies?

Discrepancies arise from solvent-dependent equilibria, such as anhydride formation in polar solvents. Use the Redlich–Kister equation to model non-ideal solubility behavior, as it accounts for excess Gibbs energy contributions from the cyanomethyl group. For kinetic assays, pre-saturate solvents with the compound at the reaction temperature to avoid precipitation during experiments. Validate models with dynamic light scattering (DLS) to monitor phase behavior in real time .

Q. What strategies mitigate hydrolysis of the boronic ester under aqueous reaction conditions?

Hydrolysis is pH-dependent: the ester is stable in anhydrous organic solvents but degrades rapidly in acidic or basic aqueous media. For aqueous-organic biphasic systems, use buffered conditions (pH 6–7) and phase-transfer catalysts (e.g., tetrabutylammonium bromide). Alternatively, employ ROS-responsive micelles or cyclodextrin carriers (e.g., HPAP-modified α-cyclodextrin) to protect the ester until triggered release is required .

Q. How does the compound’s stability vary under oxidative vs. reductive conditions?

The pinacol ester is susceptible to oxidation (e.g., H₂O₂) due to boronate cleavage but stable under mild reductive conditions (e.g., NaBH₄). For reactions requiring oxidative environments, substitute the pinacol group with a more stable azaester or employ protective groups for the cyanomethyl moiety. TGA-DSC analysis can quantify thermal stability thresholds (e.g., decomposition >150°C) .

Q. What analytical techniques are critical for characterizing byproducts in decarbonylation reactions involving this compound?

Decarbonylation (e.g., in DMF at 85°C) generates CO and aryl intermediates. Use GC-MS to detect CO off-gassing and LC-HRMS to identify decarbonylated byproducts (e.g., 3-chloro-4-(cyanomethyl)phenyl species). In situ FTIR monitors carbonyl stretching frequencies (1700–1800 cm⁻¹) to track reaction progress. Computational DFT studies (e.g., Gaussian 16) can predict transition states and optimize conditions to suppress side reactions .

Methodological Considerations

  • Data Contradiction Analysis : When solubility models (Wilson, NRTL) fail due to non-ideal behavior, combine experimental DSC data with COSMO-RS simulations to refine activity coefficients .
  • Reaction Optimization : Use DoE (Design of Experiments) to screen solvent/base/catalyst combinations, prioritizing low dielectric solvents (chloroform: ε = 4.8) for electron-deficient substrates.

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